molecular formula C21H17NOS B4197016 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole

2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole

Cat. No. B4197016
M. Wt: 331.4 g/mol
InChI Key: FWKKCUIZZIMYOH-UHFFFAOYSA-N
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Description

2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole, also known as PBTA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties, including its ability to interact with certain biological systems and its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole is not fully understood, but it is believed to involve its ability to interact with certain biological systems and proteins. Specifically, 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole has been found to interact with the microtubule-associated protein tau, which is involved in the development of Alzheimer's disease. By inhibiting the activity of tau, 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole may be able to slow or prevent the progression of this disease.
Biochemical and Physiological Effects:
2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole has been found to have a variety of biochemical and physiological effects, including its ability to inhibit the activity of certain proteins and enzymes. This compound has also been found to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole in lab experiments is its ability to interact with certain biological systems in a specific and targeted way. This makes it a potentially useful tool for studying the mechanisms of disease and developing new drugs. However, one limitation of using 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole in lab experiments is its relatively low solubility, which can make it difficult to work with in certain contexts.

Future Directions

There are several potential future directions for research involving 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole. One area of interest is the development of new drugs based on the structure and properties of 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole. Another potential direction for research is the study of 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole's interactions with other proteins and biological systems, which may provide new insights into its mechanism of action. Additionally, further research is needed to fully understand the advantages and limitations of using 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole in lab experiments, and to develop new methods for working with this compound.

Scientific Research Applications

2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and neuroscience. One of the primary areas of research involving 2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole has been its potential use as a drug target for various diseases and conditions. This compound has been found to interact with certain biological systems in a way that may be beneficial for the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[2-(2-phenylethoxy)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NOS/c1-2-8-16(9-3-1)14-15-23-19-12-6-4-10-17(19)21-22-18-11-5-7-13-20(18)24-21/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKKCUIZZIMYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(2-Phenylethoxy)phenyl]-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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